N-(2,3-dihydroxypropyl)-9H-carbazole-3-carboxamide
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Overview
Description
N-(2,3-dihydroxypropyl)-9H-carbazole-3-carboxamide is a synthetic organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This particular compound features a carbazole core with a carboxamide group at the 3-position and a 2,3-dihydroxypropyl substituent, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydroxypropyl)-9H-carbazole-3-carboxamide typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, such as the Fischer indole synthesis or the Buchwald-Hartwig amination.
Introduction of the Carboxamide Group: The carboxamide group is introduced at the 3-position of the carbazole core using a carboxylation reaction, often involving the use of carboxylic acid derivatives and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the 2,3-Dihydroxypropyl Group: The final step involves the attachment of the 2,3-dihydroxypropyl group through a nucleophilic substitution reaction, where the hydroxyl groups react with an appropriate leaving group on the carbazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydroxypropyl)-9H-carbazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used under mild conditions.
Reduction: Reducing agents such as LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are commonly employed.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or amides.
Scientific Research Applications
N-(2,3-dihydroxypropyl)-9H-carbazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(2,3-dihydroxypropyl)-9H-carbazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The 2,3-dihydroxypropyl group can enhance its solubility and bioavailability, while the carbazole core can interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydroxypropyl)-9H-carbazole-3-carboxylate
- N-(2,3-dihydroxypropyl)-9H-carbazole-3-carboxylic acid
- N-(2,3-dihydroxypropyl)-9H-carbazole-3-carboxylamide
Uniqueness
N-(2,3-dihydroxypropyl)-9H-carbazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced solubility, stability, and bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16N2O3 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-(2,3-dihydroxypropyl)-9H-carbazole-3-carboxamide |
InChI |
InChI=1S/C16H16N2O3/c19-9-11(20)8-17-16(21)10-5-6-15-13(7-10)12-3-1-2-4-14(12)18-15/h1-7,11,18-20H,8-9H2,(H,17,21) |
InChI Key |
KAVIWBYXGGXARC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)NCC(CO)O |
Origin of Product |
United States |
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